Sulfotemp

Description

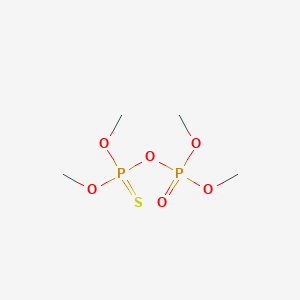

Structure

2D Structure

3D Structure

Properties

CAS No. |

51120-35-5 |

|---|---|

Molecular Formula |

C4H12O5P2S2 |

Molecular Weight |

266.2 g/mol |

IUPAC Name |

dimethoxyphosphinothioyloxy-dimethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H12O5P2S2/c1-5-10(12,6-2)9-11(13,7-3)8-4/h1-4H3 |

InChI Key |

XKBNJDRCYDBEAH-UHFFFAOYSA-N |

SMILES |

COP(=O)(OC)OP(=S)(OC)OC |

Canonical SMILES |

COP(=S)(OC)OP(=S)(OC)OC |

Other CAS No. |

51120-35-5 |

Pictograms |

Acute Toxic; Environmental Hazard |

Synonyms |

Thiodiphosphoric Acid ([(HO)2P(S)]2O) Tetramethyl Ester; Destetramethyl Sulfotep |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Transformations of Sulfotemp

Established Synthetic Methodologies for Sulfotemp Elaboration

The primary and most established method for synthesizing this compound involves the reaction of tetraethyl pyrophosphate (TEPP) with sulfur. metabolomicsworkbench.orggoogleapis.com This reaction introduces the sulfur atoms into the pyrophosphate structure, forming the dithiopyrophosphate compound.

An alternative synthetic route for this compound involves the interaction of O,O-diethyl phosphorochloridothioate with aqueous sodium carbonate in the presence of pyridine (B92270). wikidata.orgmetabolomicsworkbench.org This method offers a different approach to constructing the this compound molecule, utilizing a chlorinated thiophosphate precursor.

Precursor Chemistry and Mechanistic Aspects of this compound Synthesis

Tetraethyl pyrophosphate (TEPP) serves as a direct and crucial precursor in the most common production route for this compound. metabolomicsworkbench.orggoogleapis.com TEPP itself is synthesized through several established methods. One common approach involves the reaction of diethyl chlorophosphate with water, which facilitates the substitution of the chloro group with a hydroxyl group. The resulting product then reacts with another molecule of diethylchlorophosphate to form the pyrophosphate ester, TEPP. Pyridine is frequently employed in this reaction to neutralize the hydrochloric acid byproduct, thereby driving the reaction forward and improving yield. metabolomicsworkbench.orggoogleapis.com

Commercial production routes for TEPP also include methods developed by Schrader and Woodstock. Schrader's method involves the reaction of triethyl phosphate (B84403) with phosphorus oxychloride, while Woodstock's method utilizes phosphorus pentoxide. google.com Another pathway for TEPP synthesis is the controlled hydrolysis of diethyl phosphorochloridate. google.com Furthermore, TEPP can be prepared by heating trialkyl phosphates, such as triethyl phosphate, with lower fatty acid anhydrides (e.g., acetic anhydride) in the presence of a catalyst. Effective catalysts for this reaction include boron trifluoride etherate, sulfuric acid, boric anhydride, boric acid, or butyl borate, with reactions typically conducted within a temperature range of 140-205°C. researchgate.net

The properties of TEPP are summarized in Table 1.

Table 1: Key Properties of Tetraethyl Pyrophosphate (TEPP)

| Property | Value | Source |

| Molecular Formula | C₈H₂₀O₇P₂ | wikipedia.orguni.lu |

| Molar Mass | 290.19 g/mol | uni.lu |

| Appearance | Colorless to amber liquid | wikipedia.org |

| Odor | Faint, fruity | wikipedia.org |

| Solubility in water | Soluble, slowly decomposed by water | wikipedia.org |

| PubChem CID | 7873 | wikipedia.orguni.lu |

Beyond the primary TEPP-sulfur route, alternative synthetic pathways for this compound have been explored. As mentioned, the reaction of O,O-diethyl phosphorochloridothioate with aqueous sodium carbonate in the presence of pyridine represents a distinct synthetic approach. wikidata.orgmetabolomicsworkbench.org O,O-Diethyl phosphorochloridothioate (PubChem CID: 17305) is a key intermediate in this alternative synthesis. wikidata.org

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to enhance yield, purity, and efficiency. While specific detailed optimized conditions for this compound synthesis are not extensively documented in the provided search results, general principles of optimization in organic synthesis involve careful control of parameters such as temperature, reaction time, solvent systems, reactant ratios, and the use of catalysts. These optimizations are crucial for industrial-scale production to ensure economic viability and product quality.

Formation and Analytical Profiling of By-products and Process Impurities in this compound Synthesis

The synthesis of this compound, like any chemical manufacturing process, can lead to the formation of by-products and impurities. The identification and analytical profiling of these substances are essential for ensuring product quality and compliance with regulatory standards.

Analytical studies of technical organophosphorus insecticides, including Sulfotep (B93140), have revealed the presence of various contaminants. Major impurities often include simple trialkyl phosphorothio- and -dithioic acid esters, as well as S-alkyl insecticide isomers. wikidata.org Additionally, minor quantities of bis derivatives and dithiopyrophosphate compounds have been detected. wikidata.org These contaminants can originate either as direct by-products of the synthesis reactions or as degradation products of the main compound. wikidata.org

A notable impurity, often referred to as "this compound" in regulatory contexts but chemically distinct from O,O,O',O'-Tetraethyldithiopyrophosphate, is O,O,O,O-tetramethyl dithiopyrophosphate (also known as Thiopyrophosphoric acid, tetramethyl ester, or Methyl sulfotep). This tetramethyl ester (C₄H₁₂O₅P₂S₂) has been identified as an impurity of toxicological concern in certain pesticide formulations, such as those containing chlorpyrifos-methyl (B1668853), with regulatory bodies establishing maximum permissible levels for its presence. For instance, a maximum level of 5 g/Kg has been established for O,O,O,O-tetramethyl dithiopyrophosphate (this compound) in some contexts.

Analytical profiling techniques play a vital role in characterizing these impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, has been utilized for the analysis of organophosphorus insecticides to identify major contaminants. wikidata.org Modern analytical chemistry services employ a range of techniques for impurity profiling and structural elucidation, including mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). Capillary NMR is also used for structural elucidation of impurities, even at microgram levels. These advanced analytical methods are critical for monitoring the purity of this compound during manufacturing and for understanding the chemical nature of any undesired by-products.

Table 2: Properties of this compound (O,O,O',O'-Tetraethyldithiopyrophosphate) and a Common Impurity

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | PubChem CID |

| This compound (O,O,O',O'-Tetraethyldithiopyrophosphate) | C₈H₂₀O₅P₂S₂ | 322.3 | 19395 |

| O,O,O,O-tetramethyl dithiopyrophosphate (Methyl sulfotep) | C₄H₁₂O₅P₂S₂ | 266.21 | 51120-35-5 |

Biochemical Mechanisms of Action of Sulfotemp at the Molecular Level

Molecular Interactions of Sulfotemp with Neurological Cholinergic Systems

In neurological cholinergic systems, acetylcholine (B1216132) acts as a primary neurotransmitter, mediating various vital functions including muscle contraction, glandular secretion, and cognitive processes. idrblab.netmedrxiv.orgwikipedia.org Acetylcholinesterase terminates the action of acetylcholine by hydrolyzing it into choline (B1196258) and acetate, thereby allowing the cholinergic neurons to return to their resting state. metabolomicsworkbench.orgwikipedia.org

As an organothiophosphate, this compound interacts with the active site of acetylcholinesterase. The active center of cholinesterases features two important sites: the anionic site and the esteratic site. metabolomicsworkbench.org Organophosphates, including compounds structurally similar to this compound, bind to the esteratic site of the enzyme. metabolomicsworkbench.org Specifically, the phosphorus atom of the organophosphate forms a stable covalent bond with the hydroxyl group of a serine residue located within the esteratic site of the acetylcholinesterase enzyme. metabolomicsworkbench.orgmedrxiv.org This phosphorylation of the serine residue effectively blocks the enzyme's catalytic mechanism, preventing it from binding to and hydrolyzing acetylcholine. metabolomicsworkbench.org

Advanced Studies on Acetylcholinesterase Inhibition Kinetics and Dynamics

While specific kinetic data for this compound (CAS 51120-35-5) are not extensively detailed in publicly available literature, its mechanism of action aligns with the well-established kinetics and dynamics of other organophosphate cholinesterase inhibitors. The inhibition process by organophosphates is generally described as a two-step reaction. metabolomicsworkbench.org

The initial step involves the formation of a reversible enzyme-inhibitor complex. This is followed by a slower, second step where the organophosphate covalently phosphorylates the active site serine residue of the enzyme, leading to the formation of a highly stable, phosphorylated enzyme complex. metabolomicsworkbench.org This covalent modification renders the enzyme irreversibly inactivated. metabolomicsworkbench.org

The irreversible inactivation by organophosphates, including this compound by inference, stems from the robust covalent bond formed between the phosphorus atom of the inhibitor and the serine hydroxyl group within the acetylcholinesterase active site. metabolomicsworkbench.orgmedrxiv.org Unlike reversible inhibitors, which merely occupy the active site temporarily, the phosphorylated enzyme complex formed by organophosphates is exceptionally stable and does not readily undergo spontaneous hydrolysis. metabolomicsworkbench.org The restoration of enzyme activity after such irreversible inhibition primarily relies on the de novo synthesis of new enzyme molecules, a process that can be significantly slower than the rate of inhibition. metabolomicsworkbench.org

Organophosphate cholinesterase inhibitors share a common core mechanism of action, involving the phosphorylation of the active site serine of cholinesterases. However, their potency, selectivity, and the stability of the enzyme-inhibitor complex can vary depending on their specific chemical structure. For instance, Malathion (B1675926), an organophosphate of which this compound is an impurity, is known to be an irreversible cholinesterase inhibitor. made-in-china.com

Enzymatic Pathways Involved in this compound-Mediated Cholinesterase Dysregulation

The primary enzymatic pathway involved in this compound-mediated dysregulation is the inhibition of acetylcholinesterase (AChE). This enzyme, classified as an acetylcholine acetylhydrolase (EC 3.1.1.7), plays a critical role in the rapid breakdown of acetylcholine. metabolomicsworkbench.orgwikipedia.org By inhibiting AChE, this compound disrupts the normal enzymatic hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft. metabolomicsworkbench.orgidrblab.net

The excessive accumulation of acetylcholine results in overstimulation of both nicotinic and muscarinic cholinergic receptors located on postsynaptic membranes. metabolomicsworkbench.orgidrblab.net This sustained overstimulation leads to a cascade of downstream effects, including:

Continuous depolarization of postsynaptic membranes: This can lead to uncontrolled muscle contractions, tremors, and paralysis.

Dysregulation of autonomic nervous system functions: Affecting heart rate, blood pressure, glandular secretions, and gastrointestinal motility.

Central nervous system effects: Leading to convulsions, respiratory depression, and cognitive impairment.

The dysregulation is a direct consequence of the disruption of the finely tuned enzymatic balance maintained by acetylcholinesterase, highlighting the critical role of this enzyme in normal neurological function.

Metabolism and Biotransformation Pathways of Sulfotemp

In Vivo Metabolic Fate of Sulfotemp in Model Organisms

The in vivo metabolic fate of organophosphate esters, including compounds structurally similar to this compound, primarily involves their absorption, distribution, metabolism, and excretion. These compounds are generally well-absorbed in living systems and undergo rapid metabolism neptjournal.com.

Identification and Structural Characterization of Major Metabolites

While specific detailed studies on the in vivo metabolites of this compound (thiopyrophosphoric acid, tetramethyl ester) are not extensively documented, its classification as an organophosphate ester allows for the prediction of its major metabolic pathways based on the established biotransformation of similar compounds. Organophosphate esters typically undergo Phase I reactions such as hydrolysis, oxidation, and dealkylation researchgate.netneptjournal.comresearchgate.netoaepublish.com.

Hydrolysis is a predominant detoxification pathway for organophosphates. This reaction involves the cleavage of ester bonds, particularly phosphorus-oxygen-alkyl (P-O-alkyl) or phosphorus-sulfur (P-S) bonds oup.combiologydiscussion.com. For this compound, which is a tetramethyl ester, hydrolysis would likely lead to the successive removal of methyl groups and the cleavage of the pyrophosphate linkage, resulting in the formation of various demethylated and phosphate (B84403)/thiophosphate derivatives. Organophosphate diesters (OPdEs) are common hydrolytic products of organophosphate triesters and often serve as metabolic biomarkers researchgate.net.

Oxidation is another significant Phase I pathway. Thiophosphate (P=S) compounds can be oxidized to their corresponding oxon forms (P=O) by cytochrome P450 (CYP) enzymes through oxidative desulfuration researchgate.netneptjournal.comresearchgate.net. This transformation involves the replacement of the sulfur atom double-bonded to phosphorus with an oxygen atom. Additionally, hydroxylation (introduction of hydroxyl groups) has been observed for various organophosphate esters oaepublish.comresearchgate.netacs.org.

Table 1: Predicted Major Metabolites of this compound (C₄H₁₂O₅P₂S₂) via Phase I Metabolism

| Metabolic Pathway | Predicted Metabolite Class | Description |

| Hydrolysis | Demethylated Thiophosphates | Cleavage of P-O-methyl bonds, leading to mono- or di-demethylated products. |

| Hydrolysis | Phosphate/Thiophosphate Derivatives | Cleavage of the pyrophosphate linkage, yielding smaller phosphate or thiophosphate acid fragments. |

| Oxidation | Oxon Form of this compound | Conversion of P=S to P=O bond. |

| Hydroxylation | Hydroxylated this compound | Introduction of hydroxyl groups on alkyl chains. |

Investigations into Organ-Specific Biotransformation Processes

The liver is recognized as the primary organ for the biotransformation of xenobiotics, including organophosphate compounds, owing to its substantial size and high concentration of diverse metabolizing enzymes lgcstandards.comneptjournal.comnih.gov. Hepatic enzymes, such as cytochrome P450s and various hydrolases, play a central role in both Phase I and Phase II metabolic reactions lgcstandards.comnih.govacs.org.

Beyond the liver, other organs also contribute to the biotransformation process, albeit to a lesser extent. These include the kidneys, lungs, and intestines lgcstandards.comneptjournal.comnih.gov. In vitro studies utilizing subcellular fractions like liver microsomes and hepatocytes are commonly employed to investigate the metabolic pathways and identify metabolites of compounds like organophosphate esters mdpi.comepa.govresearchgate.net. These studies provide valuable insights into the enzyme systems involved and the types of transformations that occur in specific tissues.

Enzymatic Hydrolysis and Sequential Phase I and Phase II Metabolism of this compound

The metabolism of this compound, typical of organophosphate esters, proceeds through a sequence of Phase I and Phase II reactions designed to enhance its water solubility and facilitate excretion.

Role of Esterase Enzymes in this compound Biodegradation

Esterase enzymes are critical in the initial biodegradation and detoxification of organophosphate esters. These hydrolases catalyze the hydrolysis of ester bonds present in the parent structures of organophosphates nih.govscielo.org.mxbiotechrep.ir. Key esterases involved in this process include carboxylesterases (CEs), phosphotriesterases (PTEs, also known as organophosphate hydrolases or OPHs), and paraoxonase-1 (PON1) researchgate.netresearchgate.netbiologydiscussion.commdpi.comfrontiersin.org.

The hydrolytic activity of these enzymes is considered the most significant step in the detoxification of organophosphorus compounds, as it renders the compounds more susceptible to further biodegradation and increases their polarity oup.commdpi.com. Esterases typically attack the P-O-alkyl and P-S bonds, leading to the formation of less toxic or non-toxic acidic metabolites oup.combiologydiscussion.com. These enzymes are widely distributed in various animal tissues, including the liver and plasma biologydiscussion.comorst.edu.

Excretion Pathways and Mass Balance Studies of this compound Metabolites

The ultimate goal of drug metabolism and biotransformation is to convert lipophilic compounds into more hydrophilic forms that can be readily eliminated from the body uni.luuni.lulgcstandards.comresearchgate.net. For organophosphate metabolites, the primary route of excretion is via urine, with a comparatively smaller fraction excreted in feces researchgate.netbiologydiscussion.comcdc.gov.

Mass balance studies are integral to understanding the comprehensive elimination pathways of a compound. These studies typically involve administering a radiolabeled form of the compound to model organisms (or human volunteers in clinical pharmacology studies) and subsequently quantifying the total radioactivity recovered in various biological matrices, primarily urine and feces, and sometimes expired air researchgate.netneptjournal.commdpi.com. The objective is to achieve a high recovery of the administered radioactivity, preferably exceeding 90%, to account for the total drug-related material (parent compound and all metabolites) and to determine the primary routes of excretion neptjournal.commdpi.com. Such studies confirm that the compound and its metabolites are effectively cleared from the body.

Environmental Distribution, Persistence, and Degradation of Sulfotemp

Atmospheric Fate and Photo-oxidative Degradation of Sulfotemp

In the atmosphere, Sulfotep (B93140) is primarily degraded by gas-phase reactions with photochemically-produced hydroxyl radicals service.gov.uk. The estimated rate constant for this reaction at 25 °C is 1.8 x 10^-10 cm³/molecule-sec, leading to an atmospheric half-life of approximately 2 hours, assuming a hydroxyl radical concentration of 5 x 10^5 radicals per cubic centimeter service.gov.uk.

Direct photolytic degradation of Sulfotep in the atmosphere is not considered an important fate process service.gov.uk. While laboratory irradiation of solid Sulfotep on filter paper showed no observable degradation, and no observable photolysis occurred in pure water, the presence of humic acid in water significantly influenced its photolysis service.gov.uk. When humic acid was added at concentrations of 10 mg/L and 100 mg/L, the photolysis half-life of Sulfotep was reduced to 38.4 hours and 12.4 hours, respectively service.gov.uk. Sulfotep's vapor is heavier than air service.gov.uk.

Table 1: Atmospheric Degradation Properties of Sulfotep

| Property | Value | Reference |

| Primary Atmospheric Degradation Mechanism | Reaction with hydroxyl radicals | service.gov.uk |

| Rate Constant (OH radical, 25 °C) | 1.8 x 10^-10 cm³/molecule-sec | service.gov.uk |

| Atmospheric Half-life (due to OH radicals) | ~2 hours | service.gov.uk |

| Direct Photolysis in Pure Water | Not observable | service.gov.uk |

| Photolysis Half-life (with 10 mg/L humic acid) | 38.4 hours | service.gov.uk |

| Photolysis Half-life (with 100 mg/L humic acid) | 12.4 hours | service.gov.uk |

Aquatic Environmental Behavior of this compound

The behavior of Sulfotep in aquatic environments is influenced by its solubility, potential for volatilization, and hydrolytic stability.

Table 2: Key Physicochemical Properties Relevant to Aquatic Behavior

| Property | Value | Reference |

| Water Solubility | 30 mg/L | service.gov.uk |

| Henry's Law Constant | 4.4 x 10^-6 atm·m³/mol (estimated) | service.gov.uk |

| Vapor Pressure (20 °C) | 1.05 x 10^-4 mm Hg | service.gov.uk |

Sulfotep is expected to adsorb to suspended solids and sediment in aquatic systems service.gov.uk. This expectation is based on its estimated organic carbon-water (B12546825) partition coefficient (Koc) service.gov.uk. The Koc value is a crucial parameter for assessing a compound's partitioning behavior between water and solid phases, with higher values generally indicating stronger adsorption canada.ca.

For Sulfotep, the Koc is estimated to be 3,500 service.gov.uk. This estimated value typically suggests that Sulfotep would have a tendency for adsorption to organic matter in suspended solids and sediments service.gov.uk.

Volatilization from water surfaces is considered an important fate process for Sulfotep service.gov.uk. This is indicated by its estimated Henry's Law constant of 4.4 x 10^-6 atm·m³/mol service.gov.uk. Henry's Law constant describes the partitioning behavior of a chemical between water and air, where higher values suggest a greater tendency to volatilize from water canada.ca. The volatilization process from moist surfaces, including water, is also influenced by factors such as vapor pressure and temperature rapaluruguay.orgnih.govresearchgate.net.

Sulfotep is reported to be stable to hydrolysis under neutral and acidic conditions, undergoing hydrolysis primarily in alkaline solutions service.gov.uk. The hydrolytic and oxidative metabolism of Sulfotep leads to the cleavage products of diethyl phosphate (B84403), monoethyl phosphate, and phosphoric acid service.gov.uk. The rate of hydrolytic degradation for many compounds can be influenced by pH and temperature.

Soil Environmental Behavior and Persistence of this compound

The behavior and persistence of Sulfotep in soil are influenced by its mobility, adsorption characteristics, and degradation processes.

The mobility of Sulfotep in soil is primarily determined by its adsorption characteristics, often quantified by the organic carbon-water partition coefficient (Koc) nih.gov. A higher Koc value generally indicates stronger adsorption to soil particles, leading to lower mobility and reduced leaching potential.

Based on an estimated Koc of 3,500, Sulfotep is generally expected to have slight mobility in soil service.gov.uk. This is supported by studies on anaerobic soil columns where Sulfotep showed a relative velocity of less than 10% after 10 months service.gov.uk.

However, research conducted in specific soil types, such as the karst landscape of northwestern Yucatan, Mexico, presented different findings. In this study, the Freundlich adsorption coefficients (Kf) for Sulfotep ranged from 1.62 to 2.35, and the organic carbon sorption coefficients (Koc) ranged from 9.45 to 71.80. These lower Koc values suggest low adsorption capacity and, consequently, high mobility in these specific soils, which represents a potential risk for groundwater contamination. This highlights that soil properties, particularly organic matter content, can significantly influence the adsorption and mobility of pesticides.

Volatilization from moist soil surfaces is also considered an important fate process for Sulfotep, although adsorption to soil is expected to attenuate this volatilization service.gov.uk. No specific soil biodegradation data for Sulfotep were located in the reviewed literature service.gov.uk.

Table 3: Soil Environmental Properties of Sulfotep

| Property | Value | Reference |

| Estimated Koc (general) | 3,500 | service.gov.uk |

| Expected Soil Mobility (general) | Slight mobility | service.gov.uk |

| Koc Range (Yucatan soils) | 9.45 – 71.80 | |

| Expected Soil Mobility (Yucatan soils) | High mobility | |

| Anaerobic Soil Column Velocity | <10% after 10 months | service.gov.uk |

| Soil Biodegradation Data | Not located | service.gov.uk |

Assessment of Intrinsic Soil Biodegradation Potential and Identified Research Gaps

For context, a related organophosphate compound, Sulfotep (O,O,O,O-tetraethyl dithiopyrophosphate, CAS No. 3689-24-5, PubChem CID 19395), has reported environmental fate parameters. Sulfotep has an estimated biodegradation half-life of 77.6 days. While this provides an indication for a structurally similar compound, it cannot be directly extrapolated to this compound (CAS 51120-35-5) without specific studies. Regulatory bodies often emphasize the importance of understanding the degradation kinetics of active substances and their impurities in soil to ensure environmental safety.

Bioconcentration and Bioaccumulation Potential of this compound in Environmental Matrices

Direct experimental data on the bioconcentration and bioaccumulation potential of this compound (CAS 51120-35-5) in environmental matrices are not explicitly available in the reviewed literature lookchem.com. This constitutes another critical research gap for a complete environmental risk assessment.

However, for Sulfotep (CAS No. 3689-24-5, PubChem CID 19395), a structurally similar organophosphate pesticide, certain bioconcentration and bioaccumulation values have been estimated. Sulfotep has an estimated Bioconcentration Factor (BCF) of 228 L/kg, with a reported range of 4.27 to 481 L/kg. An estimated BCF of 240 for Sulfotep also suggests a high potential for bioconcentration in aquatic organisms. Furthermore, a Bioaccumulation Factor (BAF) of 482 L/kg has been reported for Sulfotep.

The potential for bioaccumulation and biomagnification of persistent organic pollutants, including pesticide impurities, within aquatic and terrestrial food chains is a significant environmental concern. Such processes can lead to increasing concentrations of the compound at higher trophic levels, potentially resulting in adverse effects on top predators and ecosystem health.

Table 1: Reported Environmental Fate Parameters for Sulfotep (CAS 3689-24-5, PubChem CID 19395)

| Property | Value (Average) | Unit | Reference |

| Biodegradation Half-Life | 77.6 | days | |

| Bioconcentration Factor (BCF) | 228 | L/kg | |

| Bioaccumulation Factor (BAF) | 482 | L/kg | |

| Soil Adsorption Coefficient (Koc) | 653 | L/kg | |

| Atmospheric Hydroxylation Rate | 3.16e-11 | cm³/molecule*sec |

Ecosystem-Level Impact Assessments of this compound's Environmental Presence

Comprehensive Analysis of Environmental Exposure Pathways and Scenarios

The environmental exposure pathways and scenarios for this compound are intricately linked to its role as an impurity in agricultural and public health pesticides.

Sources of Release: this compound is primarily introduced into the environment as an impurity during the manufacturing, application, or disposal of pesticides such as Malathion (B1675926), Chlorpyrifos (B1668852), and Chlorpyrifos-methyl (B1668853) lookchem.comitrcweb.org. Its reported use as an insecticide and acaricide also constitutes a direct release pathway lookchem.com.

Environmental Transport: Once released, chemical compounds can undergo various transport mechanisms. General pathways for environmental contaminants include atmospheric transport (vapor), surface water runoff, infiltration into the subsurface, and migration through groundwater.

Environmental Media: Contaminants can be distributed and found in various environmental media, including air, water (surface water and groundwater), and soil. For Sulfotep (CAS 3689-24-5), if released to air, it is expected to exist solely as a vapor and degrade by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2 hours. In soil, Sulfotep is expected to have slight mobility based on an estimated Koc of 3,500, and volatilization from moist soil surfaces is anticipated to be an important fate process. In aquatic environments, Sulfotep is expected to adsorb to suspended solids and sediment, and volatilization from water surfaces is also considered a significant fate process (estimated volatilization half-lives for a model river and lake are 28 and 206 days, respectively). Hydrolysis is not expected to be a major environmental fate process for Sulfotep unless in alkaline solutions. While these insights are for Sulfotep, they illustrate the potential environmental behaviors for a related organophosphate compound, and specific studies would be needed for this compound.

Exposure Scenarios: Potential exposure to environmental contaminants, including pesticide impurities like this compound, can occur through multiple routes. These include inhalation of contaminated air, ingestion of contaminated food or drinking water, and dermal contact with contaminated soil or surfaces.

Indirect Ecological Effects on Non-Target Organisms and Biota

Pesticides and their impurities can have complex and far-reaching effects on ecosystems, extending beyond direct toxicity to target organisms. Indirect ecological effects arise when a contaminant's impact on one species or trophic level cascades through the food web and ecological interactions, affecting other species that may not be directly exposed or are less sensitive to the compound.

Mechanisms: For instance, if this compound, as a pesticide impurity, directly affects a population of herbivores, it could indirectly lead to an increase in primary producers (e.g., plants or algae) due to reduced grazing pressure. Conversely, predators that rely on the affected herbivore population might experience negative indirect effects due to a reduced food source. Such cascading effects can alter community structure and ecosystem processes.

Impact on Non-Target Organisms: Research indicates that pesticides, including their various components, can negatively impact a phylogenetically diverse range of non-target organisms across all domains of life. This includes invertebrate and vertebrate animals, seed and spore-producing plants, as well as bacteria and fungi. These detrimental effects can manifest in various ways, including changes in growth rates, reproductive success, and behavioral patterns, even at field-realistic exposure levels.

Regulatory and Research Focus: Regulatory frameworks, particularly in regions like the European Union, explicitly require the assessment of the impact of active substances and their impurities on non-target species. This includes a focus on non-target arthropods, birds, mammals, aquatic organisms, and the protection of surface and groundwater. The observed widespread detrimental effects of pesticides on non-target organisms highlight the need for continuous evaluation of regulatory practices and the adoption of sustainable management strategies, such as integrated pest management and non-pesticide control methods, to mitigate environmental risks.

Advanced Analytical Methodologies for Sulfotemp Detection and Quantification

Chromatographic Techniques for Trace Analysis of Sulfotemp

Chromatographic separation is fundamental to the accurate analysis of this compound, enabling its isolation from complex sample matrices prior to detection. Both gas and liquid chromatography have been effectively employed for this purpose.

Gas chromatography (GC) stands as a robust technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with mass spectrometry (GC/MS), it provides excellent separation and definitive identification. Methodologies have been developed for the analysis of this compound in environmental samples, such as wastewater, demonstrating high repeatability and linearity. The optimization of GC parameters, including column type, temperature programming, and injection techniques, is critical for achieving the low detection limits required for trace analysis.

For the analysis of this compound in more complex matrices, such as food and environmental samples, Ultra-Performance Liquid Chromatography (UPLC) offers a powerful alternative to GC. UPLC systems, utilizing columns with smaller particle sizes, provide higher resolution, faster analysis times, and increased sensitivity compared to traditional high-performance liquid chromatography (HPLC). A method employing UPLC coupled with an ultraviolet (UV) detector has been successfully used for the separation, determination, and quantification of this compound and other organophosphorus pesticides. This approach is particularly advantageous for analyzing less volatile derivatives or for samples that are not amenable to GC analysis without extensive derivatization.

Mass Spectrometric Characterization and Quantification of this compound and its Derivatives (GC/MS, LC/MS/MS)

Mass spectrometry (MS) is an indispensable tool for the unequivocal identification and precise quantification of this compound. When used in conjunction with chromatographic separation, it offers unparalleled selectivity and sensitivity.

Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for the analysis of this compound. By operating the mass spectrometer in selective ion monitoring (SIM) mode, it is possible to achieve very low limits of detection, typically in the nanogram per liter (ng/L) range for water samples. This high sensitivity is crucial for monitoring trace levels of this compound in environmental samples.

For even greater specificity and for the analysis of complex samples, liquid chromatography-tandem mass spectrometry (LC/MS/MS) can be employed. This technique involves the selection of a specific parent ion of this compound, its fragmentation, and the monitoring of a characteristic daughter ion. This process significantly reduces background noise and matrix interference, leading to highly reliable quantification at trace levels.

Optimized Sample Preparation and Extraction Methodologies for this compound

Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate the analyte from interfering matrix components and to pre-concentrate it to levels amenable to instrumental analysis. Miniaturized and efficient extraction techniques have been developed to this end.

Liquid-phase microextraction (LPME) is a solvent-minimized sample preparation technique that has been successfully applied to the extraction of organophosphorus pesticides, including this compound, from aqueous samples. A notable advancement is the binary solvent-based two-phase hollow fiber membrane-protected LPME (BN-LPME). This technique utilizes a small volume of a binary solvent mixture (e.g., toluene:hexane) held within the pores of a hollow fiber membrane to extract analytes from a sample. The hollow fiber also acts as a filter, preventing larger particles from being extracted, thus providing sample cleanup. Key parameters such as extraction time, the effect of salt addition, sample pH, and solvent composition are optimized to maximize extraction efficiency. BN-LPME, when combined with GC/MS analysis, has demonstrated good repeatability and linearity for the determination of this compound in wastewater.

Solid-phase microextraction (SPME) is a solvent-free extraction technique that employs a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample. It has been used as a comparative method to BN-LPME for the analysis of organophosphorus pesticides. While effective, advancements in adsorbent materials have led to the development of more efficient techniques.

One such advanced method is solid-phase membrane tip adsorption (SPMTA), which utilizes a novel adsorbent material, superhydrophilic graphene oxide/electrospun cellulose (B213188) nanofibre (GO/CNF). This material has shown great potential for the analysis of polar organophosphorus pesticides. The SPMTA method, coupled with UPLC-UV analysis, has demonstrated excellent linearity and low limits of detection for this compound and other pesticides in various food and water samples. The optimization of parameters such as sample pH, adsorption time, and adsorbent dosage is crucial for achieving high adsorption consistency.

The following table provides a comparative overview of the performance of different sample preparation and analysis techniques for this compound.

| Technique | Instrumentation | Repeatability (R.S.D.s) | Linearity (r) | Limit of Detection (LOD) | Matrix |

| BN-LPME | GC/MS | ≤ 12% (n=4) | ≥ 0.994 | 0.3-11.4 ng/L | Spiked Water |

| SPME | GC/MS | ≤ 13% (n=4) | ≥ 0.966 | 3.1-120.5 ng/L | Spiked Water |

| SPMTA | UPLC-UV | Intraday: 0.06-5.44% (n=3), Interday: 0.17-7.76% (n=3) | 0.994-0.999 | 0.01-0.05 mg/L | Water, Cabbages, Rice |

Application of Analytical Methods in Environmental Monitoring and Impurity Tracing of this compound

The validated analytical methods for this compound are primarily applied in two key areas: routine quality control of chlorpyrifos-methyl (B1668853) production and, to a lesser extent, in environmental monitoring.

In the context of impurity tracing , these methods are integral to the manufacturing process of chlorpyrifos-methyl. They allow manufacturers to monitor and control the levels of this compound in their final product, ensuring that it does not exceed the maximum permitted levels set by regulatory authorities, such as the 5 g/kg limit established by the European Commission. sielc.comnih.govfao.org By implementing these analytical methods, manufacturers can identify and address process parameters that may lead to the formation of this impurity.

For environmental monitoring , while this compound itself is not typically a primary target analyte in broad environmental screens, the analytical methods developed for its detection can be adapted for use in environmental matrices such as soil and water. Given that this compound is an impurity in a widely used insecticide, there is a potential for its co-occurrence with the parent compound in the environment. Sensitive analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) would be particularly suitable for environmental monitoring, as they provide the high sensitivity and specificity needed to detect trace levels of this compound in complex environmental samples.

Theoretical and Computational Chemistry Studies of Sulfotemp

Quantum Chemical Calculations for Elucidating Sulfotemp's Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic structure of molecules. northwestern.edunih.gov Methods like Density Functional Theory (DFT) are frequently employed to model the geometric and electronic properties of sulfonamide compounds. nih.govrsc.orgnih.gov Such calculations for this compound would allow for the determination of key parameters that govern its reactivity.

Detailed quantum chemical analyses could yield insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These parameters are crucial for predicting sites susceptible to nucleophilic or electrophilic attack, understanding the molecule's polarity, and explaining its intermolecular interactions. For instance, the calculated atomic charges can indicate which atoms are likely to participate in hydrogen bonding or other non-covalent interactions.

Illustrative Data from Quantum Chemical Calculations of a Sulfonamide Moiety:

| Parameter | Illustrative Value | Significance for this compound |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability; relevant for oxidation reactions. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability; relevant for reduction reactions and interactions with biological nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |

| Mulliken Atomic Charges | ||

| - Sulfonyl Sulfur | +1.2 e | Highlights the electrophilic nature of the sulfur atom. |

| - Sulfonyl Oxygens | -0.6 e | Indicates the nucleophilic character of the oxygen atoms and their potential to act as hydrogen bond acceptors. |

| - Amide Nitrogen | -0.4 e | Shows the potential for this nitrogen to participate in hydrogen bonding. |

Note: The data in this table is illustrative for a generic sulfonamide structure and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations for Investigating this compound's Interactions with Biological Targets and Environmental Interfaces

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the interactions of this compound with biological macromolecules, such as enzymes or receptors, and its behavior at environmental interfaces like water-soil or water-air boundaries. nih.govresearchgate.net

In a biological context, MD simulations can be used to study the binding of this compound to its potential targets. These simulations can reveal the specific amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. rsc.org This information is critical for understanding the mechanism of action of this compound.

From an environmental perspective, MD simulations can help to understand the partitioning and transport of this compound. For example, simulations could model the adsorption of this compound onto soil organic matter or its interaction with mineral surfaces, providing insights into its mobility and bioavailability in the environment. eeer.org

Illustrative Findings from a Hypothetical MD Simulation of this compound with a Protein Target:

| Simulation Parameter | Illustrative Finding | Implication for this compound's Biological Activity |

| Binding Free Energy | -8.5 kcal/mol | Suggests a stable binding interaction with the target protein. |

| Key Interacting Residues | Arg120, Tyr334, His440 | Identifies the specific amino acids crucial for binding, likely through hydrogen bonds and pi-stacking interactions. |

| Root Mean Square Deviation (RMSD) of Ligand | 1.2 Å | Indicates that the ligand remains stably bound in the active site throughout the simulation. |

| Number of Hydrogen Bonds | 3 (average) | Highlights the importance of hydrogen bonding in the stabilization of the complex. |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations and does not represent actual results for this compound.

Structure-Activity Relationship (SAR) Modeling for Predicting Cholinesterase Inhibition Potency

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a compound like this compound, if it were part of a series of potential cholinesterase inhibitors, SAR and QSAR studies could be employed to predict its inhibitory potency against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.commdpi.comresearchgate.net

These models are built using a dataset of compounds with known inhibitory activities. Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. Such a model could then be used to predict the cholinesterase inhibitory activity of this compound based on its calculated descriptors.

Illustrative QSAR Model for Cholinesterase Inhibition by a Series of Sulfonamide Derivatives:

Equation: pIC50 = 0.85 * LogP - 0.23 * TPSA + 1.5 * (Number of Aromatic Rings) + 2.1

| Descriptor | Coefficient | Interpretation |

| LogP (Lipophilicity) | +0.85 | Increased lipophilicity is positively correlated with higher inhibitory activity. |

| TPSA (Topological Polar Surface Area) | -0.23 | Increased polar surface area is negatively correlated with inhibitory activity, suggesting that excessive polarity may hinder binding. |

| Number of Aromatic Rings | +1.5 | The presence of aromatic rings is beneficial for activity, likely due to pi-pi stacking interactions in the enzyme's active site. |

Note: The equation and table above are for illustrative purposes to demonstrate the principles of a QSAR model and are not based on actual data for this compound or any specific series of sulfonamides.

Development of Predictive Models for Environmental Fate and Degradation of this compound

Predictive models for environmental fate are crucial for assessing the potential impact of chemicals on the environment. mdpi.comepa.govrsc.org These models use the physicochemical properties of a compound to estimate its distribution in different environmental compartments (air, water, soil, sediment), its persistence, and its potential for bioaccumulation. researchgate.netfrontiersin.org

For this compound, such models would utilize properties like its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partition coefficient (Koc). These parameters, which can be either experimentally measured or estimated using computational methods, are inputted into fugacity-based models or other environmental fate models to predict the likely environmental concentrations of this compound under various release scenarios.

Illustrative Predicted Environmental Fate Parameters for a Sulfonamide Compound:

| Environmental Compartment | Predicted Distribution | Key Influencing Factor |

| Water | 65% | High water solubility and low vapor pressure. |

| Soil | 30% | Moderate adsorption to soil organic carbon (Koc). |

| Sediment | 4.5% | Partitioning from the water column. |

| Air | 0.5% | Low vapor pressure. |

| Biota | <0.1% | Low octanol-water partition coefficient (Kow). |

Predicted Degradation Half-life:

| Degradation Process | Predicted Half-life |

| Hydrolysis | > 1 year |

| Photolysis in Water | 20-40 days |

| Biodegradation in Soil | 60-120 days |

Note: The data presented in these tables are illustrative and intended to exemplify the output of environmental fate models for a generic sulfonamide. They are not actual predicted values for this compound.

Future Research Directions and Emerging Methodologies for Sulfotemp Studies

Development of Novel and Sustainable Synthesis Strategies for Sulfotemp Analogues

The synthesis of organophosphorus compounds, including Sulfotep (B93140) analogues, traditionally involves complex routes with potential environmental footprints. Future research will focus on developing novel and sustainable synthesis strategies that adhere to green chemistry principles. This includes the exploration of biocatalysis, which utilizes enzymes as catalysts, offering advantages such as high selectivity, reduced energy consumption, and minimized waste generation mdpi.comox.ac.uk. For instance, enzymatic approaches can enable stereoselective syntheses, leading to enantiomerically pure organophosphorus compounds mdpi.com.

Transition-metal-catalyzed reactions also present opportunities for more efficient and selective synthesis pathways, allowing for the formation of various complex structures, including C-C bonds and heterocyclic compounds nih.gov. Research will aim to integrate these methods into streamlined processes, potentially involving flow chemistry, to achieve higher atom economy and lower E-factors. The goal is to move away from stoichiometric reagents and harsh reaction conditions towards catalytic, energy-efficient, and waste-reducing methodologies.

| Synthesis Strategy | Key Advantages | Environmental Impact Reduction |

| Biocatalysis | High selectivity, mild conditions, reduced energy, biodegradable catalysts mdpi.comox.ac.uk | Lower solvent use, less hazardous waste, energy efficiency |

| Transition-Metal Catalysis | High efficiency, selectivity, broad applicability nih.gov | Reduced byproducts, improved yields, potentially recyclable catalysts |

| Flow Chemistry | Enhanced control, scalability, reduced reaction times | Minimized waste, improved safety, energy savings |

Application of Advanced Spectroscopic and Imaging Techniques for In Situ this compound Analysis

Precise and real-time analysis of Sulfotep in various environmental matrices is crucial for understanding its behavior and impact. Advanced spectroscopic and imaging techniques are emerging as powerful tools for in situ analysis, providing spatial and temporal information without extensive sample preparation.

Mass Spectrometry Imaging (MSI) is gaining prominence for mapping the spatial distribution of pesticides and their transformation products within biological tissues (e.g., plants, animals) and environmental samples researchgate.netnih.govcsic.esspectroscopyonline.com. High-resolution MSI (HR-MSI) can identify a broad spectrum of unknown contaminants and their distribution, offering insights into how pollutants alter the distribution of various molecules within tissues csic.esspectroscopyonline.com. This technique is particularly valuable for understanding the biodistribution and metabolic fate of compounds like Sulfotep in complex systems nih.gov.

Raman spectroscopy, especially Surface-Enhanced Raman Spectroscopy (SERS), offers high-sensitivity, label-free, and in situ monitoring of pesticide residues mdpi.comacs.orgcmu.ac.thekb.egrsc.orgusda.govacs.orgmdpi.com. SERS can detect trace concentrations of pesticides on surfaces of agricultural products and even monitor their penetration into plant tissues in real-time rsc.orgusda.govacs.org. The integration of machine learning algorithms with Raman spectroscopy further enhances its potential for data classification and residue identification mdpi.com. Other spectroscopic techniques, such as Near-Infrared (NIR) spectroscopy, also provide rapid and non-destructive in situ analysis, suitable for large-scale screening ekb.egmdpi.com.

| Analytical Technique | Key Application for this compound Analysis | Advantages for In Situ/Real-Time |

| Mass Spectrometry Imaging (MSI) | Spatial distribution in biological tissues and environmental matrices researchgate.netnih.govcsic.es | Direct visualization of parent compound and metabolites without labeling nih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | Trace detection on surfaces, penetration monitoring acs.orgrsc.orgacs.org | High sensitivity, non-destructive, rapid, minimal sample preparation ekb.eg |

| Near-Infrared (NIR) Spectroscopy | Rapid, non-destructive screening ekb.egmdpi.com | Suitable for large-scale, direct analysis of samples ekb.eg |

Exploration of Biotechnological Approaches for Enhanced Bioremediation and Detoxification of this compound

Bioremediation offers an environmentally friendly and cost-effective approach to mitigate Sulfotep contamination. Future research will delve deeper into biotechnological strategies, focusing on microbial and enzymatic degradation, as well as phytoremediation.

Microorganisms, including bacteria and fungi, possess the natural metabolic capabilities to degrade organophosphates (OPs) through enzymatic processes, converting them into less harmful substances or facilitating complete mineralization mdpi.combiotechrep.irnih.govresearchgate.net. Key enzymes involved include Organophosphorus Hydrolase (OPH), Phosphotriesterases (PTEs), and Paraoxonase, which hydrolyze P-O, P-F, P-CN, and P-S bonds characteristic of OPs mdpi.comnih.govresearchgate.netmbl.or.kr. Research is advancing in genetic engineering to enhance the activity, stability, and substrate specificity of these enzymes and the microorganisms producing them mdpi.commbl.or.krnih.govresearchgate.netscite.ai. For instance, engineered OPH variants have shown improved degradation properties and stability nih.gov.

Phytoremediation, utilizing plants to remove or detoxify contaminants, is another promising avenue eeer.orgclu-in.orgawsjournal.org. Plants can accumulate OPs from water and soil, and their associated rhizospheric microorganisms can further degrade these compounds eeer.orgpsu.edu. Studies have shown plants like Acorus gramineus and Azolla filiculoides to be effective in removing organophosphorus pesticides such as fenitrothion (B1672510) and diazinon (B1670403) from aqueous media eeer.orgbiomedres.us. Future work will focus on identifying plant species with enhanced uptake and metabolic capabilities, optimizing plant-microbe interactions in the rhizosphere, and understanding the kinetics of pesticide removal by plants eeer.orgawsjournal.org.

| Bioremediation Approach | Mechanism of Action | Research Focus |

| Microbial Degradation | Enzymatic hydrolysis of OP bonds by bacteria/fungi mdpi.combiotechrep.irresearchgate.net | Isolation of novel strains, optimization of environmental conditions |

| Enzymatic Detoxification | Direct application of purified or engineered enzymes (e.g., OPH, PTEs) mbl.or.krnih.govresearchgate.net | Enzyme engineering for enhanced activity, stability, and broader substrate specificity mbl.or.krnih.gov |

| Phytoremediation | Plant uptake, metabolism, and rhizospheric degradation eeer.orgpsu.edu | Selection of efficient plant species, understanding plant-microbe interactions eeer.orgawsjournal.org |

Refined Integrated Environmental Modeling for Predicting Complex Fate and Transport of this compound

Predicting the environmental fate and transport of compounds like Sulfotep requires sophisticated modeling approaches that integrate various environmental compartments and processes. Future research will focus on refining integrated environmental models to capture the complex behavior of these chemicals more accurately.

The development of multi-scale modeling platforms, such as Pangea, allows for the simulation of chemical fate and exposure from local emission sources to global transport, providing a comprehensive understanding of their spatial and temporal distribution nih.govresearchgate.netacs.org. Integrating artificial intelligence (AI) and machine learning (ML) into these models can significantly improve their predictive power by analyzing large datasets of physicochemical properties, degradation rates, and emission patterns mdpi.com. This integration will enable more accurate predictions of this compound's movement, transformation, and potential accumulation in various ecosystems.

| Modeling Aspect | Key Contribution | Advanced Methodologies |

| Multimedia Fate Models | Quantifying mass fluxes and equilibrium across environmental compartments acs.orgecetoc.org | Integration of diverse environmental data, uncertainty analysis |

| Multi-scale Modeling | Simulating transport from local to global scales nih.govacs.org | High-resolution spatial data, coupling of different scale models nih.gov |

| AI/Machine Learning Integration | Enhancing predictive accuracy and identifying complex relationships mdpi.com | Predictive algorithms for environmental concentrations and pathways |

Advanced Computational Approaches for Predicting Metabolic Pathways and Environmental Transformations of Organophosphates

Advanced computational approaches are becoming indispensable for predicting the metabolic pathways and environmental transformations of organophosphates like Sulfotep, especially in the absence of extensive empirical data.

Quantum chemistry calculations, such as Density Functional Theory (DFT), can provide detailed insights into the reaction mechanisms, transition states, and energetics of degradation pathways, including hydrolysis, oxidation, and dealkylation reactions biotechrep.ir. Molecular dynamics (MD) simulations can model the interactions of Sulfotep with enzymes or environmental matrices, elucidating binding mechanisms and conformational changes that influence degradation nih.gov.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) models are widely used to predict various physicochemical properties and biological activities of organophosphates based on their molecular structures researchgate.net. These models can estimate properties critical for environmental fate, such as biodegradability half-life and octanol-water partition coefficients researchgate.net.

Furthermore, machine learning (ML) techniques are revolutionizing the prediction of biodegradation products and pathways nih.govoup.com. ML models can analyze vast datasets of chemical structures and experimental degradation data to predict transformation rules and identify key active sites in enzymes responsible for degradation nih.govoup.comresearchgate.net. This data-driven approach, combined with knowledge-based systems, offers a robust framework for understanding and predicting the complex biochemical transformations of organophosphates, thereby guiding the development of more effective remediation strategies nih.govoup.com.

| Computational Approach | Application for Organophosphate Transformation | Key Insights Provided |

| Quantum Chemistry (DFT) | Elucidating reaction mechanisms and energetics of degradation biotechrep.ir | Transition states, reaction rates, bond cleavage pathways |

| Molecular Dynamics (MD) | Simulating interactions with enzymes and environmental components nih.gov | Binding affinity, conformational changes, solvent effects |

| QSAR/QSPR Modeling | Predicting physicochemical and biological properties researchgate.net | Biodegradability, partition coefficients, toxicity correlations |

| Machine Learning (ML) | Predicting degradation products and pathways, enzyme discovery nih.govoup.comresearchgate.net | Transformation rules, enzyme activity prediction, optimization of microbial strains nih.gov |

Q & A

Q. What strategies effectively identify knowledge gaps in this compound-related literature for hypothesis generation?

- Methodological Answer : Conduct systematic reviews using databases (PubMed, SciFinder) with keywords like "this compound synthesis," "degradation pathways," and "applications." Use citation chaining (forward/backward) to track seminal studies. Tools like VOSviewer map research trends and highlight understudied areas (e.g., mechanistic enzymology involving this compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.